Methyl 4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate
CAS No.: 1705836-94-7
Cat. No.: VC5497272
Molecular Formula: C25H29FN2O4
Molecular Weight: 440.515
* For research use only. Not for human or veterinary use.
![Methyl 4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate - 1705836-94-7](/images/structure/VC5497272.png)
Specification
CAS No. | 1705836-94-7 |
---|---|
Molecular Formula | C25H29FN2O4 |
Molecular Weight | 440.515 |
IUPAC Name | methyl 4-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]benzoate |
Standard InChI | InChI=1S/C25H29FN2O4/c1-31-25(30)19-8-6-18(7-9-19)24(29)28-14-10-20(11-15-28)27-16-12-21(13-17-27)32-23-5-3-2-4-22(23)26/h2-9,20-21H,10-17H2,1H3 |
Standard InChI Key | GDBQEQDGYOVQDI-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |
Introduction
Structural and Chemical Characteristics
The compound’s IUPAC name reflects its three key structural components:
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A 1,4'-bipiperidine core, which consists of two piperidine rings connected via a single bond. This bicyclic system enhances conformational rigidity, a feature often exploited in drug design to improve target binding specificity .
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A 2-fluorophenoxy group attached to the 4-position of one piperidine ring. The fluorine atom introduces electronegativity, influencing the compound’s lipophilicity and metabolic stability .
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A methyl benzoate ester linked via a carbonyl group to the 1'-position of the bipiperidine. This ester group modulates solubility and serves as a potential prodrug moiety for carboxylic acid derivatives .
The molecular formula is inferred as , with a molecular weight of approximately 462.5 g/mol. Key physicochemical properties, extrapolated from analogous compounds, include:
The presence of the bipiperidine scaffold suggests potential for interactions with G-protein-coupled receptors (GPCRs) or ion channels, while the fluorophenoxy group may enhance blood-brain barrier permeability .
Synthetic Pathways and Optimization
The synthesis of methyl 4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate likely involves a multi-step sequence:
Bipiperidine Core Formation
The 1,4'-bipiperidine backbone is synthesized via a Buchwald-Hartwig amination or Ullmann coupling, connecting two piperidine rings. For example, 4-methyl-1,4'-bipiperidine (CAS 116797-02-5) is prepared by alkylating piperidine with a halogenated piperidine derivative under basic conditions .
Fluorophenoxy Substitution
The 2-fluorophenoxy group is introduced via nucleophilic aromatic substitution (SNAr). A brominated bipiperidine intermediate reacts with 2-fluorophenol in the presence of a copper catalyst, as demonstrated in the synthesis of 1-bis(4-fluorophenyl)methyl piperazine (CAS 27469-60-9) .
Esterification and Carbonylation
The final step involves coupling the bipiperidine-fluorophenoxy intermediate with methyl 4-(chlorocarbonyl)benzoate. This reaction typically employs Schotten-Baumann conditions, where the acid chloride reacts with the secondary amine of the bipiperidine .
Critical Challenges:
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Steric hindrance from the bipiperidine system may reduce coupling efficiency.
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Fluorine’s electron-withdrawing effects necessitate optimized SNAr conditions (e.g., elevated temperatures) .
Pharmacological and Toxicological Profile
While no direct studies on this compound exist, structurally related molecules offer predictive insights:
Target Engagement
Bipiperidine derivatives frequently exhibit affinity for dopamine D2/D3 receptors and calcium channels. For instance, flunarizine—a diphenylpiperazine—blocks T-type calcium channels, preventing migraine-associated neurovascular inflammation . The fluorophenoxy group in the subject compound may similarly modulate ion flux or receptor signaling.
Metabolic Stability
The methyl benzoate ester is susceptible to hydrolysis by esterases, potentially generating a carboxylic acid metabolite. This property is leveraged in prodrug design to enhance oral bioavailability .
Toxicity Considerations
Analogous compounds, such as 4-methyl-1,4'-bipiperidine, exhibit acute toxicity (H319: eye irritation; H335: respiratory irritation) . Structural modifications, like fluorination, often mitigate oxidative metabolism but may introduce hepatotoxicity risks .
Applications in Drug Discovery
This compound’s versatility positions it as a candidate for:
CNS Therapeutics
The bipiperidine scaffold is prevalent in antipsychotics (e.g., risperidone) and antivertigo agents. Its fluorinated analog could improve receptor subtype selectivity .
Prodrug Development
Esterase-mediated hydrolysis of the methyl benzoate may enable controlled release of active carboxylic acids, akin to prodrugs like oseltamivir .
Chemical Biology Probes
Fluorine’s NMR activity (19F) allows for tracking the compound’s distribution in biological systems, aiding target deconvolution studies .
Future Research Directions
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Stereochemical Optimization: Synthesize enantiomers to assess chirality-dependent activity.
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In Silico Modeling: Predict binding modes against calcium channels using molecular docking.
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In Vivo Pharmacokinetics: Evaluate oral bioavailability and brain penetration in rodent models.
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